molecular formula C18H29BrMgO B6294945 (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide CAS No. 1216949-68-6

(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide

Cat. No.: B6294945
CAS No.: 1216949-68-6
M. Wt: 365.6 g/mol
InChI Key: HDVIVJVCKUGAOW-UHFFFAOYSA-M
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Description

(4-n-Butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is a Grignard reagent characterized by a phenyl ring substituted with a 4-n-butyloxy group (electron-donating alkoxy chain) and 3,5-di-tert-butyl groups (sterically bulky substituents). This structure confers unique reactivity and stability, making it valuable in organometallic synthesis, particularly in ligand preparation and cross-coupling reactions. Its synthesis typically involves mechanochemical ball-milling of the corresponding aryl bromide with magnesium in air, a method validated by deuterium-labeling experiments to confirm nucleophile formation .

Properties

IUPAC Name

magnesium;2-butoxy-1,3-ditert-butylbenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29O.BrH.Mg/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVIVJVCKUGAOW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

  • Starting Materials

    • (4-n-butyloxy-3,5-di-tert-butylphenyl)bromide
    • Magnesium metal
    • Anhydrous ether (e.g., tetrahydrofuran or diethyl ether)
  • Reaction Conditions

    • The reaction mixture is stirred at room temperature or slightly elevated temperatures.
    • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

  • Using large reactors equipped with efficient stirring mechanisms.
  • Maintaining strict control over the inert atmosphere to prevent contamination.
  • Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can displace halides or other leaving groups in organic molecules.

    Coupling Reactions: Participates in coupling reactions with alkynes or alkenes to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Formed from coupling reactions with alkynes or alkenes.

Scientific Research Applications

(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has several applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the development of new drug candidates by forming carbon-carbon bonds in complex molecules.

    Catalysis: Acts as a reagent in catalytic processes to form new chemical bonds.

Mechanism of Action

The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The tert-butyl groups provide steric hindrance, which can influence the selectivity and outcome of the reactions. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties
Compound Substituents Steric Bulk Electronic Effects Solubility Profile Stability in Air
(4-n-Butyloxy-3,5-di-tert-butylphenyl)MgBr 4-O-nBu, 3,5-t-Bu High Electron-donating (O-nBu) Soluble in THF, 2-MeTHF Moderate (air-sensitive)
(3,5-Di-tert-butylphenyl)MgBr 3,5-t-Bu High Neutral (no alkoxy) THF, Et₂O Low (requires inert gas)
3,5-Dimethyl-4-methoxyphenyl MgBr 3,5-Me, 4-OMe Moderate Electron-donating (OMe) 2-MeTHF Low (reacts with water)
Key Observations:

Steric Effects :

  • The 3,5-di-tert-butyl groups in the target compound and (3,5-di-tert-butylphenyl)MgBr create significant steric hindrance, slowing nucleophilic attacks but stabilizing intermediates in ligand synthesis .
  • In contrast, 3,5-dimethyl substituents (in 3,5-Dimethyl-4-methoxyphenyl MgBr) offer reduced bulk, enabling faster reaction kinetics .

Electronic Effects :

  • The 4-n-butyloxy group in the target compound provides stronger electron-donating effects compared to methoxy (OMe) due to its longer alkyl chain, enhancing resonance stabilization of the aryl-Mg bond .
  • This contrasts with (3,5-di-tert-butylphenyl)MgBr, which lacks electron-donating groups, resulting in less polarized Mg–C bonds and lower nucleophilicity .
Key Findings:

Mechanochemical Synthesis: The target compound’s synthesis via ball-milling in air demonstrates superior practicality compared to traditional methods requiring dry solvents and inert atmospheres . This contrasts with (3,5-di-tert-butylphenyl)MgBr, which is typically synthesized under strict anhydrous conditions .

Catalytic Utility: The 4-n-butyloxy group enhances ligand solubility in nonpolar solvents, making the target compound ideal for synthesizing FeCl₂(SciPROP-R)₂-R catalysts, which show high activity in Suzuki-Miyaura couplings . In contrast, 3,5-Dimethyl-4-methoxyphenyl MgBr is primarily used in pharmaceutical intermediates, where smaller substituents facilitate easier functionalization .

Stability and Handling

  • Air and Moisture Sensitivity: The target compound’s stability in air during mechanochemical synthesis is exceptional for a Grignard reagent, attributed to the protective steric bulk of tert-butyl groups . However, like all Grignard reagents, it reacts violently with water, necessitating careful handling .

Biological Activity

(4-n-Butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a magnesium center coordinated to a phenolic ligand, which significantly influences its biological activity. The presence of tert-butyl groups enhances lipophilicity and stability, potentially affecting its interaction with biological systems.

Antioxidant Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antioxidant properties. For instance, the related compound 2,4-di-tert-butylphenol has shown a considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the stabilization of radical intermediates through the phenolic hydroxyl group and the tert-butyl substituents .

Compound IC50 (µM) Cell Line Mechanism
2,4-Di-tert-butylphenol10HeLaRadical scavenging
(4-n-Butyloxy-3,5-DTBP)TBDTBDTBD

Anti-inflammatory Effects

The anti-inflammatory effects of related phenolic compounds have been documented in various studies. For example, 2,4-di-tert-butylphenol was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests that this compound may similarly modulate inflammatory responses.

Study Cytokine Inhibition Concentration (µg/mL)
RAW264.7 MacrophagesTNF-α50 and 100
IL-650 and 100

Cytotoxicity

Cytotoxicity assays have indicated that certain derivatives of di-tert-butylphenol can induce cell death in cancer cell lines. For instance, studies report IC50 values around 10 µg/mL for HeLa cells when treated with related compounds . This raises the potential for this compound as a candidate for further investigation in cancer therapies.

Cell Line IC50 (µg/mL) Mechanism
HeLa10Apoptosis induction
MCF-7TBDTBD

Case Studies

  • Study on Antioxidant Mechanism : A study investigated the antioxidant mechanism of related compounds in HepG2 cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels after treatment with di-tert-butylphenol derivatives, suggesting a protective effect against oxidative stress .
  • Inflammatory Response Modulation : Another study assessed the impact of these compounds on inflammatory markers in animal models. The administration of di-tert-butylphenol showed a marked decrease in serum levels of inflammatory cytokines after induced inflammation .

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